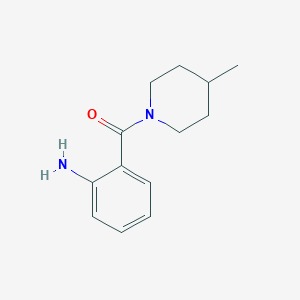

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone involves several steps. One common synthetic route includes the reaction of 2-aminobenzophenone with 4-methylpiperidine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods often involve optimizing these conditions to increase yield and purity .

化学反応の分析

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

科学的研究の応用

The compound's structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Therapeutic Applications

-

Anticancer Properties

- Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds suggest substantial anticancer activity, with values ranging from 10 to 50 µM .

- Inhibition of Receptor Tyrosine Kinases (RTKs)

- Potential for CNS Disorders

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The presence of the piperidine moiety enhances lipophilicity, potentially improving cellular uptake and bioavailability compared to less lipophilic analogs. This structural advantage is crucial for its pharmacological profile and therapeutic potential .

In Vitro Studies

A series of in vitro studies demonstrated the compound's effectiveness against various cancer cell lines:

- HeLa Cells : Significant cytotoxicity was observed, indicating potential as an anticancer agent.

- MCF-7 Cells : Similar results were noted, with effective inhibition of cell proliferation.

Binding Affinity Studies

Binding affinity studies revealed that this compound acts selectively on certain receptors involved in tumor growth signaling pathways. This selectivity is pivotal for developing targeted therapies aimed at specific cancer types .

作用機序

The mechanism of action of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

類似化合物との比較

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone can be compared to other similar compounds such as:

(2-Aminophenyl)(4-ethylpiperidin-1-yl)methanone: This compound has a similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.

(2-Aminophenyl)(4-phenylpiperidin-1-yl)methanone: The presence of a phenyl group introduces additional aromatic interactions, potentially altering its binding properties and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

生物活性

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone, a compound with the potential for diverse biological activities, has garnered attention in pharmacological research. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O. Its structure features a piperidine ring, which is known for its significant role in various biological activities. The presence of the amino group on the phenyl ring enhances the compound's interaction with biological targets.

The compound primarily acts as an enzyme inhibitor , particularly targeting tyrosine kinases and other related enzymes. By mimicking ATP, it binds to the active sites of these enzymes, disrupting their activity and thereby influencing cellular processes such as proliferation and survival .

1. Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting key signaling pathways involved in tumor growth. For instance, studies have shown its effectiveness against various cancer cell lines, including those associated with breast and lung cancers .

2. Neuropharmacological Effects

The compound has demonstrated potential in neuropharmacology , particularly as an antidepressant . Its mechanism involves modulation of neurotransmitter systems, which may contribute to its efficacy in treating mood disorders .

3. Antiviral Activity

Recent investigations have suggested that derivatives of this compound may possess antiviral properties, particularly against RNA viruses like SARS-CoV-2. Computational studies indicate promising binding affinities to viral proteins, warranting further experimental validation .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the piperidine ring or substitutions on the phenyl group can enhance or diminish its potency against specific targets. For example, modifications that increase lipophilicity often lead to improved cellular uptake and bioavailability .

特性

IUPAC Name |

(2-aminophenyl)-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWJUESKKWKYOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359124 |

Source

|

| Record name | (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401589-03-5 |

Source

|

| Record name | (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。